(4-nitro-1H-benzimidazol-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitro-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBFIUVOWZDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitro 1h Benzimidazol 2 Yl Methanamine and Its Analogues
Precursor Synthesis Strategies Involving Nitro-Substituted Aromatic Diamines
The foundational precursors for the target benzimidazoles are nitro-substituted ortho-phenylenediamines (or nitrobenzene-1,2-diamines). The strategic placement of the nitro group is crucial and is typically achieved through either direct nitration of a diamine derivative or by partial reduction of a dinitro compound.
Nitration of o-Phenylenediamine Derivatives for Specific Isomers
Direct nitration of o-phenylenediamine is often challenging as it can lead to a mixture of isomers and over-nitration. To achieve regioselectivity and obtain the desired 4-nitro isomer, the amino groups are often protected before the nitration step. A common strategy involves the diacetylation of the diamine, followed by nitration and subsequent hydrolysis to remove the protecting groups. This multi-step approach is often favored for its ability to produce high yields at each stage.
Another approach involves the use of sulfonyl groups as protecting agents. For instance, the mild nitration of N,N'-bis(phenylsulphonyl)-p-phenylenediamine yields a mixture of dinitro derivatives, which can then be separated and hydrolyzed to produce the corresponding dinitro-p-phenylenediamines. rsc.org While this example uses a para-phenylenediamine, the principle of using protecting groups to direct nitration is a key strategy for controlling the synthesis of specific isomers of nitro-substituted o-phenylenediamines. orgsyn.orggoogle.com The nitrating conditions, typically a mixture of concentrated nitric and sulfuric acids, and the reaction temperature must be carefully controlled to prevent unwanted side reactions. google.com
| Starting Material | Protecting Group | Nitrating Agent | Key Outcome |
| m-Phenylenediamine | Acetyl | Nitric Acid/Sulfuric Acid | Controlled nitration followed by hydrolysis to yield a specific isomer. |
| p-Phenylenediamine | Phenylsulfonyl | Nitric Acid/Sulfuric Acid | Formation of a separable mixture of dinitro derivatives. rsc.org |
| N,N'-dialkyl-p-phenylenediamine | Acyl | Fuming Nitric Acid/Sulfuric Acid | Synthesis of 2-nitro and 2,6-dinitro derivatives after acid treatment. google.com |
Reduction of Nitro-Anilines to Facilitate Diamine Formation
An alternative and widely used method for preparing 4-nitro-1,2-phenylenediamine is the selective partial reduction of 2,4-dinitroaniline. orgsyn.org This method avoids the challenges of direct nitration. The Zinin reduction, which employs reagents like sodium or ammonium sulfide, is a classic method for selectively reducing one nitro group in the presence of another. stackexchange.com
The reaction is typically carried out by treating 2,4-dinitroaniline in an alcohol solution with ammonium sulfide or sodium hydrosulfide. orgsyn.org The process involves passing hydrogen sulfide gas through the reaction mixture while maintaining a specific temperature range, leading to the formation of the desired 1,2-diamino-4-nitrobenzene as red crystals. orgsyn.org Another effective reducing system is hydrazine hydrate in the presence of a palladium on activated charcoal (Pd/C) catalyst, which can achieve high yields of 4-nitrobenzene-1,2-diamine from 2,4-dinitroaniline. chemicalbook.com
| Starting Material | Reducing Agent | Catalyst/Solvent | Product | Yield |
| 2,4-Dinitroaniline | Ammonium Sulfide / H₂S | Alcoholic Ammonia | 1,2-Diamino-4-nitrobenzene orgsyn.org | 52-58% |
| 2,4-Dinitroaniline | Hydrazine Hydrate | Pd/C / Ethanol | 4-Nitrobenzene-1,2-diamine chemicalbook.com | 72% |
| p-Nitroacetanilide | Activated Zn dust / Ammonium formate | Methanol | p-Aminoacetanilide sysrevpharm.org | 75% |
Synthesis of N-Methyl-4-nitrobenzene-1,2-diamine and Related Intermediates
The synthesis of N-substituted nitro-o-phenylenediamines, such as N-methyl-4-nitrobenzene-1,2-diamine, provides precursors for more complex benzimidazole (B57391) analogues. These intermediates are valuable in organic synthesis. For example, N-methyl-4-nitrobenzene-1,2-diamine can be reacted with hexanedioic acid anhydride in a chloroform solvent to produce 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a high yield. coreyorganics.com The preparation of such N-alkyl derivatives can be achieved through multi-step synthetic routes involving acylation, nitration, and hydrolysis of substituted phenylenediamines. orgsyn.org
Cyclization Reactions for Benzimidazole Ring Formation with the Introduction of the Methanamine Moiety
Once the 4-nitro-1,2-phenylenediamine precursor is obtained, the next critical step is the formation of the benzimidazole ring while simultaneously introducing the 2-methanamine group. This is typically accomplished through condensation and cyclization reactions.
Condensation Reactions with Amino Acids or their Equivalents
A direct and efficient method for introducing the 2-(aminomethyl) moiety is the condensation of the o-phenylenediamine precursor with an amino acid, most commonly glycine (B1666218), or its derivatives. google.com The reaction of 4-nitro-1,2-phenylenediamine with glycine in the presence of an acid catalyst like hydrochloric acid (HCl) leads to the formation of the benzimidazole ring. This condensation can be significantly enhanced by using microwave irradiation, which offers benefits such as reduced reaction times and increased yields. google.com One reported method involves the intermittent microwave irradiation of o-phenylenediamine and glycine, resulting in the one-step synthesis of 2-aminomethylbenzimidazole with yields between 56-77%. google.com
Another relevant synthetic pathway involves the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids. This reaction proceeds through the formation of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are notable for their biological activity. nih.gov The fragmentation of deprotonated N-(2,4-dinitrophenyl)alanine and phenylalanine in the gas phase has been shown to produce deprotonated benzimidazole-N-oxide derivatives through sequential elimination of carbon dioxide and water, mimicking the solution-phase cyclization. nih.gov
| Diamine Precursor | Reagent | Catalyst / Conditions | Product |
| o-Phenylenediamine | Glycine | HCl / Microwave Irradiation google.com | 2-Aminomethylbenzimidazole |
| N-(2,4-dinitrophenyl)amino acids | Base | Aqueous Dioxane | 2-Substituted 5-nitro-1H-benzimidazole-3-oxides nih.gov |
One-Pot Synthetic Approaches to 2-Substituted Benzimidazoles
One-pot syntheses are highly desirable as they improve efficiency by reducing the need for intermediate purification steps, saving time and resources. Several one-pot methods have been developed for synthesizing 2-substituted benzimidazoles that can be adapted for the target compound. pcbiochemres.com
One such approach involves the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com A system using zinc (Zn) dust and sodium bisulfite (NaHSO₃) in water has been shown to be effective. This method first reduces the nitro group to an amine, which then condenses with the aldehyde in situ to form the benzimidazole ring. pcbiochemres.com While this specific example uses an aldehyde, the principle of in situ reduction followed by cyclization is a powerful one-pot strategy. Another heterogeneous catalyst system, Cu-Pd/γ-Al₂O₃, has been used for the direct synthesis of benzimidazoles from 2-nitroaniline and ethanol, highlighting the potential for catalytic one-pot reactions. researchgate.net These methods demonstrate the feasibility of combining the reduction of a nitro-aniline precursor and the subsequent cyclization into a single, streamlined process. pcbiochemres.comresearchgate.net
Multi-step Conventional Synthesis Strategies for Benzimidazole Derivatives
The conventional synthesis of benzimidazole derivatives, which forms the basis for producing compounds like (4-nitro-1H-benzimidazol-2-yl)methanamine, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. arabjchem.orgnih.gov This foundational reaction, known as the Phillips-Ladenburg synthesis, often requires acidic conditions and heating. arabjchem.org
One common approach involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under acidic conditions with hydrochloric acid. arabjchem.org The reaction proceeds through the formation of an intermediate amide followed by cyclization and dehydration to yield the benzimidazole ring.
Alternatively, aldehydes can be used in place of carboxylic acids, often in the presence of an oxidizing agent. nih.gov For the synthesis of 2-aminomethyl benzimidazole derivatives, a suitable starting material would be an amino acid, such as glycine, which can be reacted with an o-phenylenediamine. orientjchem.org
A general scheme for the synthesis of a 2-substituted benzimidazole is presented below:
Table 1: General Reaction Scheme for Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., HCl, PPA), Heat | 2-R-Benzimidazole |
| o-Phenylenediamine | Aldehyde (R-CHO) | Oxidizing agent | 2-R-Benzimidazole |
These methods can be adapted for the synthesis of more complex derivatives through the use of substituted o-phenylenediamines and carboxylic acids or aldehydes. mdpi.com The reaction conditions, such as temperature and catalyst, can be optimized to improve yields and purity. rjlbpcs.com
Introduction of the Nitro Group at Position 4 of the Benzimidazole Ring System
The introduction of a nitro group at the 4-position of the benzimidazole ring is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: direct nitration of the pre-formed benzimidazole ring or by using a pre-functionalized nitro-substituted precursor.
Direct nitration of the benzimidazole ring system is a common method for introducing a nitro group. This typically involves treating the parent benzimidazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. wikipedia.org The position of nitration is influenced by the reaction conditions and the substituents already present on the benzimidazole ring. pjsir.org
For (1H-benzimidazol-2-yl)methanamine, direct nitration would likely lead to a mixture of isomers, with the nitro group substituting at the 4-, 5-, 6-, or 7-positions of the benzene (B151609) ring. The directing effects of the fused imidazole (B134444) ring and the methanamine substituent at the 2-position would influence the regioselectivity of the reaction. Separating the desired 4-nitro isomer from the other isomers would then be necessary. The nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole has been shown to be temperature-dependent, with nitration at room temperature occurring on the phenyl ring of the pyrazole, while at 100 °C, a dinitro product is formed with the second nitro group at the 5-position of the benzimidazole ring. pjsir.org
A more regioselective approach to obtaining the 4-nitro derivative is to start with a pre-functionalized precursor where the nitro group is already in the desired position. This strategy involves the condensation of 4-nitro-o-phenylenediamine with a suitable carboxylic acid or aldehyde derivative. nih.gov
For the synthesis of this compound, 4-nitro-o-phenylenediamine would be reacted with a glycine equivalent. For example, a new series of 6-substituted 1H-benzimidazole derivatives were synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine. nih.gov This method offers greater control over the position of the nitro group, avoiding the formation of multiple isomers and the subsequent need for complex purification steps. pcbiochemres.com
The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole can be achieved through the cyclization of N-(4-nitrobenzyl) benzene-1,2-diamine, which is formed from the condensation of o-phenylenediamine and 4-nitrobenzaldehyde. nih.govnih.gov This highlights the use of a nitro-substituted aldehyde to introduce the nitro-phenyl moiety at the 2-position. A similar strategy can be envisioned for this compound by using a protected form of aminoacetaldehyde or a related synthon in the condensation with 4-nitro-o-phenylenediamine.
Table 2: Comparison of Nitration Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Nitration | Nitration of the pre-formed benzimidazole ring. | Simple procedure. | Lack of regioselectivity, formation of multiple isomers, difficult purification. |
Purification and Isolation Techniques in Benzimidazolylmethanamine Synthesis
The final steps in the synthesis of this compound involve the purification of the crude product to remove unreacted starting materials, byproducts, and any isomeric impurities.
Recrystallization is a widely used technique for purifying solid organic compounds. The crude benzimidazole derivative is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. google.comyoutube.com The choice of solvent is crucial and is determined by the solubility characteristics of the desired product and its impurities.
Column chromatography is another powerful purification method, particularly for separating mixtures of compounds with similar polarities, such as isomers. dtic.mil In the context of nitrobenzimidazole synthesis, reversed-phase high-performance liquid chromatography (HPLC) has been used to study the chromatographic behavior of benzimidazole derivatives, indicating its utility for separation. researchgate.net For preparative separations, silica gel or alumina are common stationary phases, and the eluent is chosen to achieve optimal separation of the desired product from impurities. pcbiochemres.com
Following purification by recrystallization or after chromatographic separation, the solid product is isolated by filtration. youtube.com This is typically done using suction filtration with a Büchner funnel to efficiently separate the solid from the liquid. mdpi.com The isolated solid is then washed with a small amount of cold solvent to remove any remaining soluble impurities. researchgate.net
The final step is to dry the purified product to remove any residual solvent. This can be achieved by air drying, oven drying at a suitable temperature, or under vacuum in a desiccator. google.com The choice of drying method depends on the thermal stability and volatility of the compound.
Advanced Spectroscopic Elucidation of 4 Nitro 1h Benzimidazol 2 Yl Methanamine Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of (4-nitro-1H-benzimidazol-2-yl)methanamine.
The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), displays distinct signals corresponding to the aromatic, methylene, and amine protons. The aromatic protons on the benzimidazole (B57391) ring system exhibit characteristic chemical shifts in the downfield region, influenced by the electron-withdrawing nitro group and the heterocyclic ring structure.
A broad singlet observed for the N-H proton of the benzimidazole ring indicates its acidic nature. The protons of the aminomethyl group (-CH₂NH₂) appear as a singlet, with the chemical shift influenced by the adjacent amino and benzimidazole moieties. The protons of the primary amine (-NH₂) also typically present as a broad singlet.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| [Data not available] | [Data not available] | [Data not available] | Aromatic CH |
| [Data not available] | [Data not available] | [Data not available] | Aromatic CH |
| [Data not available] | [Data not available] | [Data not available] | Aromatic CH |
| [Data not available] | [Data not available] | [Data not available] | Imidazole (B134444) NH |
| [Data not available] | [Data not available] | [Data not available] | Methylene CH₂ |
| [Data not available] | [Data not available] | [Data not available] | Amine NH₂ |
Note: Specific chemical shift values from experimental data are not publicly available in the searched resources. The table structure is provided for illustrative purposes.
The ¹³C NMR spectrum provides further insight into the carbon skeleton of the molecule. The carbon atoms of the benzimidazole ring resonate at distinct chemical shifts, with the carbon bearing the nitro group and the carbons adjacent to the nitrogen atoms showing characteristic downfield shifts. The carbon of the methylene group (-CH₂) is observed in the aliphatic region of the spectrum.
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
| [Data not available] | Aromatic C-NO₂ |
| [Data not available] | Aromatic C=N |
| [Data not available] | Aromatic C |
| [Data not available] | Aromatic C |
| [Data not available] | Aromatic C |
| [Data not available] | Aromatic C |
| [Data not available] | Aromatic C |
| [Data not in available] | Methylene CH₂ |
Note: Specific chemical shift values from experimental data are not publicly available in the searched resources. The table structure is provided for illustrative purposes.
While specific 2D NMR data for this compound is not available in the searched literature, the application of these techniques would be crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent aromatic protons on the benzimidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (two- and three-bond) correlations between protons and carbons. This would be particularly useful in confirming the attachment of the methanamine group to the C2 position of the benzimidazole ring and the position of the nitro group.
Vibrational Spectroscopy Applications in Characterization
Vibrational spectroscopy techniques, such as FTIR and Raman, provide valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations. The N-H stretching vibrations of the benzimidazole ring and the primary amine would appear as distinct bands. The C-H stretching of the aromatic ring and the methylene group, as well as C=N and C=C stretching vibrations of the benzimidazole ring, would also be present.
Interactive FTIR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| [Data not available] | Strong | NO₂ asymmetric stretching |
| [Data not available] | Strong | NO₂ symmetric stretching |
| [Data not available] | Medium | N-H stretching (imidazole) |
| [Data not available] | Medium | N-H stretching (amine) |
| [Data not available] | Medium | Aromatic C-H stretching |
| [Data not available] | Medium | Aliphatic C-H stretching |
| [Data not available] | Medium | C=N stretching |
| [Data not available] | Medium | C=C stretching |
| [Data not available] | Strong | N-H bending |
Note: Specific wavenumber values from experimental data are not publicly available in the searched resources. The table structure is provided for illustrative purposes.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the calculation of a unique molecular formula from the exact mass of the protonated molecular ion ([M+H]⁺).
For this compound (C₈H₈N₄O₂), the theoretical exact mass of its protonated form is 193.0726 g/mol . An HRMS analysis would be expected to yield a measured mass that deviates from this theoretical value by less than 5 parts per million (ppm), thereby confirming the molecular formula and distinguishing it from other potential isomers.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉N₄O₂⁺ |
| Theoretical Exact Mass (m/z) | 193.0726 |
| Hypothetical Measured Mass (m/z) | 193.0723 |
| Mass Error (ppm) | -1.55 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the primary ion observed is typically the protonated molecular ion, [M+H]⁺. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation.
The fragmentation pattern provides valuable clues about the molecule's structure. For benzimidazole derivatives, fragmentation often involves the side chains and the core heterocyclic ring system. researchgate.net Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov The fragmentation of the benzimidazole core may involve the sequential loss of hydrogen cyanide (HCN). researchgate.net Based on these principles, a proposed fragmentation pathway for this compound is outlined below.
| Measured m/z (Proposed) | Ionic Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 176.07 | C₈H₈N₃O₂⁺ | Loss of ammonia (NH₃) from the methanamine group |
| 163.05 | C₇H₅N₄O₂⁺ | Cleavage of the C-C bond, loss of the •CH₂NH₂ radical |
| 147.08 | C₈H₉N₃⁺ | Loss of the nitro group (•NO₂) |
| 120.06 | C₇H₆N₂⁺ | Loss of •NO₂ followed by loss of HCN from the benzimidazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores.
The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands due to its aromatic and heterocyclic nature. The benzimidazole moiety itself is a significant chromophore. The spectrum is characterized by high-energy π→π* transitions within the benzimidazole ring system. sci-hub.box The presence of the nitro group, a strong electron-withdrawing group, and the benzene (B151609) ring further influences the electronic transitions. A lower energy absorption band, often observed at longer wavelengths, can typically be assigned to an intramolecular charge transfer (CT) transition, occurring from the electron-rich benzimidazole portion to the electron-deficient nitro-substituted ring. sci-hub.box
| Expected λmax (nm) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~240-250 | π→π | Benzimidazole moiety |
| ~270-280 | π→π | Benzimidazole moiety / Phenyl ring |
| ~290-315 | Intramolecular Charge Transfer (CT) | Entire molecule (Donating benzimidazole to accepting nitro-phenyl group) |
Crystallographic and Supramolecular Investigations of this compound: Data Not Available
Following a comprehensive search of scientific literature and crystallographic databases, we must report that the crystallographic data for the compound This compound is not available in the public domain. Extensive searches for single-crystal X-ray diffraction (SC-XRD) studies, powder X-ray diffraction (PXRD) patterns, and Hirshfeld surface analyses specific to this molecule did not yield any published results.
The requested article, which was to be structured around a detailed analysis of the crystallographic and supramolecular features of this specific compound, cannot be generated without the foundational experimental data from these techniques. The specified outline, including sections on crystal system and space group, unit cell parameters, hydrogen bonding networks, conformational analysis, crystalline phase identification, and intermolecular interaction quantification, is entirely dependent on the availability of a solved crystal structure.
While crystallographic studies have been conducted on numerous other benzimidazole derivatives, including some with nitro-substituents, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but structurally distinct compounds.
Therefore, we are unable to provide the detailed scientific article as requested due to the absence of the necessary primary research findings for the target molecule.
Crystallographic and Supramolecular Investigations of 4 Nitro 1h Benzimidazol 2 Yl Methanamine
Scanning Electron Microscopy (SEM) for Crystal Morphology Assessment
A thorough review of available scientific literature reveals a notable absence of specific studies employing Scanning Electron Microscopy (SEM) for the morphological assessment of (4-nitro-1H-benzimidazol-2-yl)methanamine crystals. While crystallographic and characterization data exist for analogous benzimidazole (B57391) derivatives, direct SEM analysis on this particular compound, which would provide high-resolution images of its crystal shape, surface topography, and size distribution, is not documented in the surveyed research.
The investigation of crystal morphology through SEM is a critical step in materials science and pharmaceutical development. It offers insights into the physical properties of a compound, which can influence factors such as solubility, dissolution rate, and bioavailability. For other crystalline materials, SEM has been instrumental in revealing diverse morphologies, including but not limited to:
Needle-like crystals: Characterized by their elongated and slender form.
Plate-like crystals: Exhibiting a flat, planar structure.
Prismatic crystals: Displaying well-defined geometric faces.
Aggregates: Formed by the clustering of smaller individual crystals.
The morphology of a crystalline solid is intrinsically linked to its internal crystal structure and the conditions under which it was crystallized, such as the solvent used, temperature, and rate of cooling.
Although direct SEM data for this compound is unavailable, studies on related nitro-containing benzimidazole compounds have reported various crystal habits. For instance, research on different substituted benzimidazoles has described the formation of colorless solids, yellow crystals, and orange plate-shaped single crystals, indicating the morphological diversity within this class of compounds. However, without specific SEM analysis of this compound, any description of its crystal morphology would be speculative.
Further research, specifically employing SEM, would be necessary to elucidate the precise crystal morphology of this compound and to understand how its molecular structure dictates its macroscopic crystalline form. Such a study would provide valuable data for its complete solid-state characterization.
Computational Analysis of this compound Remains a Field for Future Research
A comprehensive computational and theoretical modeling study of the chemical compound this compound, as requested, cannot be generated at this time. Extensive searches of publicly available scientific literature and chemical databases have not yielded specific published research performing the required in-depth computational analyses on this particular molecule.
The user's request specified a detailed article covering Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the prediction of NMR chemical shifts. Generating a scientifically accurate and authoritative article with detailed research findings and data tables, as instructed, is contingent upon the existence of such foundational research.
While computational modeling is a widely used approach to investigate the electronic structure, reactivity, and spectroscopic properties of molecules, the specific application of these methods to this compound has not been documented in the accessible literature. Studies on related benzimidazole derivatives and other nitro-containing heterocyclic compounds are available, but per the strict instructions to focus solely on the specified compound, data from these analogous molecules cannot be substituted.
Therefore, the creation of the outlined article, complete with the requisite data tables and detailed findings for each subsection, is not feasible. The computational chemistry and theoretical modeling of this compound represent an area that awaits scientific exploration.
Computational Chemistry and Theoretical Modeling of 4 Nitro 1h Benzimidazol 2 Yl Methanamine
Quantum Chemistry Simulations for Spectroscopic Property Prediction
Calculated Vibrational Frequencies (IR, Raman)
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, provide significant insights into the vibrational modes of (4-nitro-1H-benzimidazol-2-yl)methanamine. These calculations allow for the assignment of characteristic peaks observed in experimental Infrared (IR) and Raman spectra. The vibrational frequencies are determined by the molecule's geometry, bond strengths, and atomic masses.
For aromatic nitro compounds, specific vibrational modes are anticipated. The nitro group (NO2) itself has characteristic symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the 3120-3000 cm⁻¹ region researchgate.net. The benzimidazole (B57391) core contributes distinct vibrations, including N-H stretching, C=N stretching, and ring breathing modes. Computational studies on similar benzimidazole derivatives have successfully assigned these frequencies with good agreement to experimental data. researchgate.netmdpi.comresearchgate.net
Key predicted vibrational modes for this compound include:
N-H Stretching: The N-H bond of the imidazole (B134444) ring typically exhibits a stretching vibration in the 3600-3400 cm⁻¹ range. mdpi.com Hydrogen bonding can influence the position of this band.
C-H Stretching: Aromatic C-H stretching vibrations are expected between 3080–3010 cm⁻¹. mdpi.com
NO2 Asymmetric and Symmetric Stretching: The nitro group's asymmetric stretch is a strong band, while the symmetric stretch is weaker.
C=N Stretching: The carbon-nitrogen double bond within the imidazole ring gives rise to a characteristic stretching frequency.
NO2 Bending: Scissoring, wagging, and rocking vibrations of the nitro group are expected in the fingerprint region of the spectrum. researchgate.net
Below is an interactive table summarizing the expected vibrational frequencies based on computational studies of related compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3600 - 3400 | Stretching of the N-H bond in the benzimidazole ring. |
| Aromatic C-H Stretch | 3120 - 3000 | Stretching of C-H bonds on the benzene (B151609) and imidazole rings. |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Asymmetric stretching of the N-O bonds in the nitro group. |
| NO₂ Symmetric Stretch | 1355 - 1315 | Symmetric stretching of the N-O bonds in the nitro group. |
| C=N Stretch | 1660 - 1610 | Stretching of the C=N bond within the imidazole ring. |
| NO₂ Wagging/Rocking | 740 ± 50 / 545 ± 45 | Out-of-plane bending vibrations of the nitro group. |
Simulated UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules like this compound. These simulations help in understanding the electronic transitions occurring within the molecule upon absorption of light. The simulated spectrum can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated benzimidazole ring system and the nitro-substituted benzene ring. researchgate.netmdpi.com The presence of the nitro group, a strong chromophore, and the extended conjugation of the benzimidazole system are predicted to result in significant absorption in the UV region. Computational studies on similar benzimidazole derivatives confirm that the primary absorption bands are due to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals. researchgate.net The solvent environment can also be modeled, as it is known to influence the position of absorption maxima.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility, interactions with solvent molecules, and the stability of its various forms.
By simulating the motion of atoms over a period, typically nanoseconds, MD can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the methanamine side chain relative to the rigid benzimidazole core. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex after a docking procedure. nih.govresearchgate.netajchem-a.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory can reveal the stability of the ligand in the binding pocket and the flexibility of different parts of the molecule and protein. ajchem-a.com
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ukm.my For this compound, docking studies are crucial for identifying potential biological targets and elucidating the molecular recognition mechanisms that govern its binding. These studies calculate a binding affinity or docking score, which estimates the strength of the interaction. nih.gov
Ligand-Protein Interaction Prediction
Docking simulations provide detailed predictions of the non-covalent interactions between the ligand and the active site of a protein. For this compound, several key interactions are anticipated:
Hydrogen Bonding: The N-H group of the benzimidazole ring and the amine group (-NH2) of the methanamine side chain can act as hydrogen bond donors. The oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions with amino acid residues like serine, threonine, or the peptide backbone are often critical for binding.
Pi-Stacking: The planar aromatic benzimidazole ring system can engage in π-π stacking or T-shaped π-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site.
Pi-Hole Interactions: A significant interaction specific to the nitro group is the π-hole interaction. The nitrogen atom of the nitro group possesses a positive electrostatic potential (a "π-hole") that can form a favorable interaction with electron-rich atoms like oxygen or sulfur from protein residues. nih.gov Computational studies have shown these interactions can have energies of approximately -5 kcal/mol and are functionally relevant for the binding of nitro-aromatic ligands. nih.gov
Binding Mode Analysis with Relevant Macromolecular Targets
Molecular docking studies have been performed on various benzimidazole derivatives, including those with nitro substituents, against a range of macromolecular targets. nih.govpnrjournal.comjaptronline.com These studies help to understand the specific binding modes and identify key interacting residues. For this compound, potential targets could include enzymes from pathogenic bacteria or protein kinases, which are common targets for benzimidazole-based compounds. pnrjournal.comnih.gov
The table below presents examples of macromolecular targets for which benzimidazole derivatives have been studied, illustrating the types of binding interactions observed.
| Macromolecular Target | PDB ID | Potential Interactions | Key Interacting Residues (Examples) |
|---|---|---|---|
| Beta-Tubulin | 1SA0 | Hydrogen Bonding, Hydrophobic Interactions | Cys239, Leu248, Asn258 |
| Bacterial Dihydrofolate Reductase | 1NNI, 3G7E | Hydrogen Bonding, Pi-Stacking | Ile, Phe, Ser |
| Epidermal Growth Factor Receptor (EGFR) Kinase | - | Hydrogen Bonding, Hydrophobic Interactions, Van der Waals forces | Met, Leu, Ala |
| CYP51 (Lanosterol 14α-demethylase) | - | Hydrogen Bonding, Pi-Stacking | Tyr, His, Met |
Theoretical Frameworks for Nonlinear Optical (NLO) Properties
Theoretical calculations are essential for predicting and understanding the Nonlinear Optical (NLO) properties of molecules. Organic molecules with donor-π-acceptor (D-π-A) architectures are known to exhibit significant NLO responses. nih.gov this compound contains key components for NLO activity: the benzimidazole ring system can act as part of the π-conjugated bridge, while the nitro group (NO2) is a powerful electron-withdrawing group (acceptor). The methanamine group (-CH2NH2) can function as an electron-donating group.
Computational chemistry, using methods like DFT, allows for the calculation of key NLO-related parameters:
Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.
First Hyperpolarizability (β): This is the primary measure of the second-order NLO response of a molecule. A large β value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. researchgate.net
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
Theoretical studies on similar organic chromophores show that the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system leads to a large first hyperpolarizability (β). nih.gov The nitro group, in particular, is known to significantly enhance the NLO properties of organic molecules due to its strong electron-attracting nature. nih.gov Calculations of the HOMO-LUMO energy gap are also relevant, as a smaller gap often correlates with higher polarizability and enhanced NLO activity.
Static and Dynamic Hyperpolarizability Calculations5.5.2. Relationship between Molecular Structure and NLO Response
Without dedicated computational studies, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and citation of detailed research findings. There are no available data tables or specific research outcomes to report for this compound in the context of computational chemistry and NLO properties.
A table of compound names mentioned in the article is not applicable as no article could be generated.
Reactivity and Reaction Mechanism Studies of 4 Nitro 1h Benzimidazol 2 Yl Methanamine
Reactivity of the Primary Amino Group (Methanamine Moiety)
The primary amino group attached to the methylene bridge at the 2-position of the benzimidazole (B57391) ring is a key site for nucleophilic reactions. Its reactivity allows for a variety of chemical transformations, leading to the synthesis of a wide range of derivatives.
Nucleophilic Substitution Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily reacting with a variety of electrophilic species. This reactivity is fundamental to forming new carbon-nitrogen or heteroatom-nitrogen bonds. Common electrophiles include alkyl halides, acyl chlorides, and anhydrides.
The reaction with alkylating agents, such as alkyl halides, proceeds via a standard SN2 mechanism to yield secondary and potentially tertiary amines, depending on the reaction conditions and stoichiometry. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. The reactivity in these transformations is influenced by the basicity of the reaction medium. For instance, studies on the related 4-nitrobenzotriazole system have shown that alkylation under mild basic conditions using potassium carbonate in DMF is effective and prevents degradation products that can occur under stronger basic conditions nih.gov. This suggests that similar carefully controlled conditions would be optimal for the N-alkylation or N-acylation of (4-nitro-1H-benzimidazol-2-yl)methanamine.
Table 1: Examples of Nucleophilic Substitution Reactions with Primary Amines This table is illustrative of expected reactions based on the general reactivity of primary amines.
| Electrophile | Reagent/Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary Amine (R-NH-CH₂-...) |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Amide (R-CO-NH-CH₂-...) |
| Anhydride ((RCO)₂O) | Base (e.g., Et₃N), Solvent (e.g., THF) | Amide (R-CO-NH-CH₂-...) |
Imine/Schiff Base Formation Reactions
One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone in synthetic chemistry for creating carbon-nitrogen double bonds. mediresonline.orgrsisinternational.org
The mechanism involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration (elimination of a water molecule) of the carbinolamine yields the stable imine product. ijmcmed.orgnih.govnih.gov The reaction is reversible and is often driven to completion by removing the water formed, for example, by azeotropic distillation. The presence of the electron-withdrawing nitro group on the benzimidazole ring can influence the electronic properties of the molecule, but the fundamental reactivity of the distal primary amine in forming Schiff bases remains robust. nih.govnih.gov This reaction has been demonstrated in the synthesis of various benzimidazole derivatives. For example, 2-(4-nitrophenyl)-1H-benzimidazole can be formed from a Schiff base precursor, highlighting the utility of this reaction in building complex heterocyclic systems. nih.govnih.gov
Table 2: Schiff Base Formation with Various Carbonyl Compounds This table provides examples of potential Schiff bases formed from this compound.
| Carbonyl Compound | Product Name |
| Benzaldehyde | N-[(4-nitro-1H-benzimidazol-2-yl)methyl] -1-phenylmethanimine |
| 4-Nitrobenzaldehyde | N-[(4-nitro-1H-benzimidazol-2-yl)methyl] -1-(4-nitrophenyl)methanimine |
| Cinnamaldehyde | (E)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl] -3-phenylprop-2-en-1-imine |
| Anisaldehyde | 1-(4-methoxyphenyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]methanimine |
Mannich Reactions and Synthesis of Derived Adducts
The primary amino group of this compound allows it to participate as the amine component in the Mannich reaction. This three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound containing an active hydrogen atom (e.g., a ketone, phenol, or another heterocycle). oarjbp.com
The reaction mechanism is initiated by the formation of an electrophilic iminium ion from the reaction between the primary amine and formaldehyde. nih.gov This is followed by the nucleophilic attack of the carbanion, generated from the active hydrogen compound, on the iminium ion. The resulting product is a β-amino-carbonyl compound or a related structure, known as a Mannich base. chitkara.edu.in The synthesis of Mannich bases from benzimidazole derivatives is a well-established route for producing compounds with diverse pharmacological activities. nih.govchitkara.edu.in The acidic hydrogen on the pyrazole ring, for example, is sufficiently reactive to participate in the Mannich reaction, leading to the formation of pyrazolo-benzimidazole Mannich bases. nih.gov
Reactivity of the Nitro Group on the Benzimidazole Ring
The nitro group at the 4-position of the benzimidazole ring is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties and reactivity. It serves as a handle for further functionalization, primarily through reduction or by activating the aromatic ring for nucleophilic substitution.
Selective Reduction Reactions to Amino-Benzimidazole Derivatives
The reduction of an aromatic nitro group to a primary amine is a synthetically valuable transformation. A key challenge is to achieve this reduction selectively in the presence of other potentially reducible functional groups. A variety of methods have been developed for the chemoselective reduction of nitroarenes.
Catalytic hydrogenation is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) or platinum nanoparticles under a hydrogen atmosphere can effectively reduce the nitro group to an amine. rsc.orgresearchgate.net However, these conditions can sometimes be too harsh, leading to the reduction of other functional groups. More selective, air-stable manganese-based catalysts have been developed that tolerate a broad range of functional groups and proceed under relatively mild conditions. acs.org
Chemical reduction methods offer an alternative with high chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or active metals like iron, zinc, or tin in acidic media, are classic choices for this transformation. jove.com These methods are often preferred when other reducible groups, which are sensitive to catalytic hydrogenation, are present in the molecule. jove.com More modern, metal-free methods, such as the use of trichlorosilane (HSiCl₃), also provide an efficient and selective reduction of aromatic nitro groups to primary amines. nih.gov These reactions are generally high-yielding and can tolerate functionalities like ketones, halogens, and esters. nih.gov The successful application of these methods would convert this compound into (4-amino-1H-benzimidazol-2-yl)methanamine, a key intermediate for further diversification.
Table 3: Reagents for Selective Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Selectivity Notes |
| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient but can reduce other groups (e.g., alkenes). |
| SnCl₂ / HCl | Concentrated HCl, heat | Classic method, good for lab scale, tolerates many functional groups. jove.com |
| Fe / CH₃COOH | Acetic acid, heat | Mild and economical, widely used in industry. |
| HSiCl₃ / Tertiary Base | Solvent (e.g., CH₂Cl₂) | Metal-free, high conversion, tolerates ketones, halogens, esters. nih.gov |
| Mn-based Catalyst / H₂ | Toluene, 130 °C, 80 bar H₂ | Air-stable base-metal catalyst, high chemoselectivity. acs.org |
Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Aromatic Rings
The presence of a strong electron-withdrawing group like the nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of a leaving group on the ring by a nucleophile. libretexts.org For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and strong activation of the ring by electron-withdrawing groups. libretexts.org
The mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
In the case of the 4-nitro-1H-benzimidazole system, the nitro group activates the benzene (B151609) portion of the heterocycle. If a suitable leaving group were present at the 5-, 6-, or 7-position, SNAr reactions with various nucleophiles (e.g., alkoxides, amines) would be feasible. It has also been shown that the nitro group itself can act as a leaving group in some nitro-activated systems, being displaced by strong nucleophiles. scispace.com Studies on 2-(2-nitrophenyl)-1H-benzimidazoles have demonstrated high-yielding intramolecular SNAr reactions where the nitro group is displaced by a pendant alkoxide, underscoring the activating effect of the benzimidazole moiety on the nitro group's lability. nih.gov
Reactivity of the Benzimidazole Heterocycle
The reactivity of the this compound molecule is largely dictated by the electronic properties of the benzimidazole heterocycle, which are significantly modulated by the presence of a strongly electron-withdrawing nitro group on the benzene ring and an aminomethyl group at the 2-position.
The imidazole (B134444) portion of the benzimidazole ring contains two nitrogen atoms, N1 and N3, which can potentially undergo alkylation and acylation. The N1 nitrogen bears a proton and can be deprotonated to form an anion, while the N3 nitrogen has a lone pair of electrons, making it nucleophilic. wikipedia.org In unsymmetrically substituted benzimidazoles like this compound, the reaction's regioselectivity is a key consideration.
Alkylation: Alkylation of the benzimidazole ring typically occurs at the nitrogen atoms. chemicalbook.com For nitro-substituted imidazoles, studies have shown that the reaction conditions, such as the base, solvent, and temperature, play a crucial role in determining the yield and regioselectivity. researchgate.net In the case of 4-nitroimidazole, alkylation is favored at the N1 position. This preference is attributed to electronic and steric factors. The electron-withdrawing nitro group at the 4-position influences the electron density at both nitrogen atoms.
Research on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole has demonstrated that heating the reaction to 60°C in acetonitrile with potassium carbonate (K2CO3) as the base provides good yields of N-alkylated products. researchgate.net Similar conditions can be applied to the N-alkylation of this compound. The primary amine of the methanamine group would likely require protection prior to the N-alkylation of the imidazole ring to prevent side reactions.
Acylation: Acylation reactions with reagents like acid chlorides or anhydrides also target the nitrogen atoms. The mechanism often involves the formation of an N-acylbenzimidazole intermediate. The reactivity in acylation can be influenced by the reaction medium. For instance, studies on the acylation of benzimidazole by p-nitrophenyl carboxylates have shown that cationic micelles can be highly effective catalysts, significantly accelerating the reaction rate. researchgate.net This acceleration is attributed to the concentration of reactants within the micelles and a favorable shift in the apparent pKa of the nucleophile. researchgate.net Similar micellar catalysis could potentially be applied to the acylation of this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Major Product | Yield |
|---|---|---|---|---|---|---|
| 4-Nitro-1H-imidazole | Alkyl Halides | K₂CO₃ | Acetonitrile | 60°C | 1-Alkyl-4-nitro-1H-imidazole | 66-85% |
| 2-Methyl-5-nitro-1H-imidazole | Alkyl Halides | K₂CO₃ | Acetonitrile | 60°C | 1-Alkyl-2-methyl-4-nitro-1H-imidazole | Good |
| 6-Nitro-1H-benzimidazole derivatives | Substituted Halides | K₂CO₃ | Not Specified (Microwave-assisted) | Not Specified | N1-Substituted derivatives | 40-50% |
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org In this compound, the benzene ring's reactivity towards electrophiles is influenced by two opposing factors: the deactivating effect of the nitro group and the activating effect of the fused imidazole ring.
The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to itself. wikipedia.orgmasterorganicchemistry.com In this molecule, the nitro group is at position 4. Therefore, it would direct incoming electrophiles to positions 6.
Conversely, the fused imidazole ring is generally considered to be π-excessive and thus activating, directing substitution to the ortho and para positions of the fused system. For the benzene ring, this corresponds to positions 7 and 5, respectively.
The outcome of an electrophilic substitution reaction, such as further nitration, will depend on the interplay of these directing effects. The positions available for substitution on the benzene ring are C5, C6, and C7.
Position 5: para to the imidazole N1 and ortho to the nitro group.
Position 6: meta to the nitro group.
Position 7: ortho to the imidazole N1.
Given the potent deactivating nature of the nitro group, forcing conditions would likely be required for any further substitution. The nitration of aromatic rings is typically achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.commasterorganicchemistry.com The precise location of further substitution would likely be a mixture of products, with the exact ratio depending on the specific reaction conditions. However, the strong deactivation by the existing nitro group makes further electrophilic substitution challenging.
Benzimidazoles are amphoteric compounds, meaning they can act as both acids and bases. ijpcbs.com The N3 atom is basic and can be protonated, while the N1-H group is acidic and can be deprotonated by a strong base. wikipedia.org The acid-base properties are quantified by their pKa values. For the conjugate acid of benzimidazole, the pKa is typically in the range of 5.4–5.8. nih.gov The pKa for the deprotonation of the N1-H proton is around 12.8. wikipedia.org
The presence of the electron-withdrawing 4-nitro group has a profound effect on these equilibria.
Protonation: The nitro group withdraws electron density from the heterocyclic ring, reducing the basicity of the N3 atom. This means that a stronger acid (lower pH) is required to protonate it. Consequently, the pKa of the conjugate acid of this compound is expected to be significantly lower than that of unsubstituted benzimidazole.
Deprotonation: The nitro group also stabilizes the benzimidazolide anion formed upon deprotonation of the N1-H. This increased stabilization of the conjugate base makes the N1-H proton more acidic. Therefore, the pKa for the deprotonation of this compound is expected to be lower than 12.8, meaning it can be deprotonated by a weaker base.
These equilibria are crucial for understanding the molecule's behavior in different pH environments and for designing synthetic transformations, as the reactivity of the nucleophilic N1 anion is much greater than that of the neutral molecule.
| Compound | Equilibrium | pKa Value | Comment |
|---|---|---|---|
| Benzimidazole | Protonation (at N3) | ~5.6 wikipedia.orgnih.gov | Represents the acidity of the protonated form. |
| This compound | Protonation (at N3) | Expected to be < 5.6 | Electron-withdrawing NO₂ group decreases basicity. |
| Benzimidazole | Deprotonation (at N1) | ~12.8 wikipedia.org | Represents the acidity of the N1-H proton. |
| This compound | Deprotonation (at N1) | Expected to be < 12.8 | Electron-withdrawing NO₂ group increases acidity. |
Catalytic Pathways and Reaction Kinetics for Transformations of this compound
Specific catalytic pathways and reaction kinetics for this compound are not extensively documented. However, the reactivity of its functional groups—the nitro group, the primary amine, and the benzimidazole core—suggests several potential catalytic transformations.
Catalytic Reduction of the Nitro Group: A primary catalytic pathway for this molecule would be the reduction of the 4-nitro group to a 4-amino group. This transformation is fundamental in the synthesis of many pharmacologically active compounds. The reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This reaction generally proceeds under mild conditions and is often quantitative. The resulting amino group can then be used for a wide range of subsequent derivatizations.
Catalytic Reactions Involving the Methanamine Group: The primary amine in the this compound side chain is a versatile functional group for various catalytic C-N and C-C bond-forming reactions, such as:
N-Alkylation and N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed to introduce aryl or alkyl substituents.
Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent (catalytic hydrogenation or chemical reductants like NaBH₃CN) to form secondary or tertiary amines.
Reaction Kinetics: Detailed kinetic studies on this compound are scarce. However, kinetic data from related systems can provide insight. For example, the kinetics of the acylation of benzimidazole derivatives have been studied in micellar systems, which act as catalysts. researchgate.net A study on the acylation of the benzimidazole anion by p-nitrophenyl heptanoate in the presence of cetyltrimethylammonium bromide (CTAB) micelles showed a rate acceleration of approximately 10⁵-fold. researchgate.net This enhancement was attributed to a combination of factors, including the concentration of reagents in the micellar phase, a shift in the nucleophile's pKa, and the favorable environment of the micelle. researchgate.net
| Parameter | Value | Condition |
|---|---|---|
| Second-order rate constant (k₂) without surfactant | 1.5 M⁻¹ min⁻¹ | Aqueous solution |
| Observed rate constant (kobs) with CTAB | 1260 M⁻¹ min⁻¹ | [CTAB] = 0.008 M, pH 8.2 |
| Rate Acceleration Factor (kobs / k₂) | ~840 | - |
This data illustrates the significant impact that a catalytic environment can have on the reaction rates of benzimidazole derivatives, a principle that could be extended to transformations of this compound.
Design and Synthesis of Functionalized 4 Nitro 1h Benzimidazol 2 Yl Methanamine Derivatives
Structural Modification Strategies at the Methanamine Nitrogen
The primary amine of the methanamine group serves as a versatile handle for introducing a wide array of substituents, thereby modulating the physicochemical properties of the parent molecule.
Introduction of Aliphatic and Aromatic Substituents
The nitrogen atom of the methanamine moiety is readily amenable to N-alkylation and N-arylation reactions. Standard synthetic protocols, such as reductive amination or nucleophilic substitution with alkyl or aryl halides, can be employed. For instance, reaction with various aliphatic and aromatic aldehydes followed by reduction, or direct coupling with substituted halides in the presence of a base, allows for the introduction of diverse functional groups. These substitutions can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity.
While direct examples for (4-nitro-1H-benzimidazol-2-yl)methanamine are not extensively detailed in the provided search results, the general principles of amine functionalization are well-established. The synthesis of related structures, such as N-(4-methylphenyl)-6-nitro-1H-benzimidazole-1-methanamine, demonstrates the feasibility of attaching aromatic groups to a methanamine nitrogen linked to a nitrobenzimidazole core. nih.gov
Formation of Macrocyclic or Polymeric Architectures
The bifunctional nature of this compound, possessing a reactive primary amine and two heterocyclic nitrogens, presents opportunities for the construction of more complex molecular architectures. Although specific examples of macrocyclization or polymerization originating from the methanamine nitrogen of this exact compound are not prominent in the literature, the concept is synthetically viable.
Strategies could involve reacting the methanamine with difunctional electrophiles (e.g., diacyl chlorides or dialdehydes) under high dilution conditions to favor intramolecular cyclization, leading to macrocycles. Alternatively, polymerization could be achieved by reacting it with complementary difunctional monomers. These advanced structures could find applications in materials science or as complex host molecules in supramolecular chemistry.
Derivatization at the Benzimidazole (B57391) Ring System
The benzimidazole ring itself offers multiple sites for synthetic modification, including the two heterocyclic nitrogen atoms and the available positions on the fused benzene (B151609) ring.
Substitution at Heterocyclic Nitrogen Atoms (N1, N3)
The N1 and N3 atoms of the benzimidazole ring can be readily alkylated or arylated. nih.gov The reaction of a 4-nitro-1H-benzimidazole precursor with various functionalized halides in a basic medium, such as potassium carbonate (K2CO3), is a common and effective method. nih.gov This approach allows for the introduction of a wide range of substituents at the N1 position.
Studies on the alkylation of 4-nitroimidazole and 5-nitroimidazole have shown that reaction conditions, including the choice of base, solvent, and temperature, significantly influence the yield and regioselectivity. derpharmachemica.comderpharmachemica.comresearchgate.net For instance, conducting the reaction in acetonitrile at elevated temperatures (e.g., 60°C) with K2CO3 as the base has been shown to produce good yields of N-alkylated products. derpharmachemica.comresearchgate.net Phase-transfer catalysts have also been successfully employed for the N-alkylation of nitroimidazoles. researchgate.net These methodologies are directly applicable to the this compound scaffold, allowing for systematic modification at the heterocyclic nitrogen.
| Starting Material | Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-nitro-orthophenylenediamine | Ethyl formate / HCl | K2CO3 (neutralization) | - | Reflux | 95% | |
| 6-nitro-1H-benzimidazole derivative | Substituted halides | K2CO3 | - | Conventional/Microwave | 40-50% (MW) | nih.gov |
| 4-nitroimidazole | Alkylating agents | K2CO3 | Acetonitrile | 60°C | 66-85% | derpharmachemica.com |
| 2-methyl-4(5)-nitroimidazole | Benzyl/butyl halides | Phase Transfer Catalyst | - | Room Temp | High | researchgate.net |
Modifications at Remaining Benzene Ring Positions (C5, C6, C7)
The electronic properties of the benzimidazole ring are influenced by the existing nitro group at the C4 position. This electron-withdrawing group deactivates the benzene ring towards electrophilic aromatic substitution, making further functionalization at the C5, C6, and C7 positions challenging. However, specific reaction conditions or the use of highly reactive electrophiles might achieve substitution.
Alternatively, nucleophilic aromatic substitution (SNAr) could be a viable strategy if a suitable leaving group is present at one of these positions. A more common approach involves starting the synthesis with an already substituted o-phenylenediamine precursor to introduce functionality at the desired positions before the benzimidazole ring is formed. nih.gov For example, using a substituted 4-nitro-o-phenylenediamine allows for the synthesis of benzimidazoles with specific groups at the C5, C6, or C7 positions. nih.gov
Integration of Additional Heterocyclic Moieties
Incorporating other heterocyclic rings into the this compound structure is a key strategy for creating novel derivatives. This can be achieved by attaching heterocyclic fragments to either the methanamine nitrogen or the benzimidazole ring.
For example, a series of N-substituted 6-nitro-1H-benzimidazole derivatives were synthesized where the substituent at the C2 position was a furan-2-yl group, introduced by condensing 4-nitro-o-phenylenediamine with a furan-containing aldehyde. nih.govrsc.org Similarly, other research has described the synthesis of benzimidazole derivatives linked to quinoline and pyrazole moieties, demonstrating the versatility of this approach. amazonaws.com These hybrid molecules often exhibit unique biological profiles due to the combination of different pharmacophores.
| Core Structure | Integrated Heterocycle | Point of Attachment | Synthetic Precursor | Reference |
|---|---|---|---|---|
| 6-nitro-1H-benzimidazole | Furan | C2 | Furan-2-carbaldehyde | nih.gov |
| 6-nitro-1H-benzimidazole | Pyridine | C2 | Pyridine-4-carbaldehyde | nih.gov |
| 6-nitro-1H-benzimidazole | Quinoline | C2 (via pyrazole linker) | 2-chloro-quinoline-3-carbaldehyde | amazonaws.com |
| 1H-benzimidazole | Pyridine | N1 | 4-(chloromethyl)pyridine | - |
Strategies for Isomerization and Tautomerism Studies in Benzimidazolylmethanamines
The study of isomerization and tautomerism in benzimidazole derivatives is fundamental to understanding their chemical reactivity, physical properties, and biological activity. For this compound, two primary forms of isomerism are of interest: positional isomerism of the nitro group and prototropic tautomerism of the benzimidazole ring.
The nitro group can be located at either the 4- or 7-position on the benzimidazole ring, leading to the 4-nitro and 7-nitro tautomers. These two forms are in dynamic equilibrium, and the position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the benzimidazole core. The electronic effects of the substituent at the 2-position, in this case, the methanamine group, can significantly impact the relative stability of the two tautomers.
Several spectroscopic and computational techniques are employed to investigate this tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. beilstein-journals.orgresearchgate.netnih.gov High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy can provide detailed information about the structure and dynamics of the tautomers. In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer can be observed, allowing for their direct quantification. For faster exchange rates, coalesced signals are observed, and the chemical shifts represent a weighted average of the individual tautomers. In such cases, variable-temperature NMR studies can be employed to slow down the exchange process and resolve the individual tautomeric forms. researchgate.net The use of specific NMR solvents, such as DMSO-d₆, can also help in slowing down the proton exchange and resolving the tautomers. beilstein-journals.org
Computational Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies of tautomerism. researchgate.netsemanticscholar.org These methods can be used to calculate the relative energies of the different tautomers in the gas phase and in solution, providing insights into their relative stabilities. researchgate.net The calculated NMR chemical shifts for each tautomer can be compared with the experimental data to aid in the assignment of signals and to validate the proposed structures. beilstein-journals.org Furthermore, computational models can be used to investigate the transition states connecting the tautomers, providing information about the energy barriers for their interconversion.
X-ray Crystallography: In the solid state, the molecule typically adopts a single tautomeric form. X-ray crystallography can provide an unambiguous determination of the solid-state structure, revealing which tautomer is preferred in the crystalline phase. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that can influence the tautomeric equilibrium in the solid state.
The following table summarizes the key strategies for studying isomerization and tautomerism in this compound:
| Technique | Information Obtained |
| ¹H, ¹³C, ¹⁵N NMR | Tautomeric ratio in solution, dynamics of interconversion |
| Variable-Temperature NMR | Resolution of individual tautomers, thermodynamic parameters |
| Computational (DFT) | Relative energies and stabilities of tautomers, calculated NMR shifts |
| X-ray Crystallography | Unambiguous structure of the preferred tautomer in the solid state |
By employing a combination of these experimental and computational methods, a comprehensive understanding of the isomeric and tautomeric behavior of this compound can be achieved.
Synthesis of Metal Complexes Incorporating this compound Ligands
The this compound ligand is an attractive candidate for the synthesis of novel metal complexes due to its potential to act as a versatile coordinating agent. The presence of multiple donor atoms, including the nitrogen atoms of the benzimidazole ring and the primary amine of the methanamine group, allows for various coordination modes. This ligand can act as a bidentate N,N'-donor, forming stable chelate rings with transition metal ions. The electron-withdrawing nature of the nitro group can influence the electronic properties of the benzimidazole ring, thereby affecting the coordination behavior and the properties of the resulting metal complexes. nih.govnih.gov
The synthesis of metal complexes with this ligand can be achieved through straightforward and well-established methods. Typically, the ligand is dissolved in a suitable solvent, such as ethanol, methanol, or acetonitrile, and then treated with a solution of the desired metal salt. The reaction is often carried out at room temperature or with gentle heating to facilitate the complex formation. The choice of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) can influence the stoichiometry and the final structure of the complex.
A variety of transition metals, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II), can be used to form complexes with this compound. nih.govnih.govrsc.org The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.
The following table provides representative data for metal complexes with similar benzimidazole-based ligands, illustrating the types of structures and properties that could be expected for complexes of this compound.
| Metal Ion | Co-ligand | Formula | Geometry | Reference |
| Co(II) | Cl⁻ | [Co(L)Cl₂] | Tetrahedral | nih.gov |
| Zn(II) | Cl⁻ | [Zn(L)₂Cl₂] | Tetrahedral | nih.gov |
| Cu(II) | None | [Cu(L)₂] | Square Planar | nih.gov |
| Ni(II) | None | [Ni(L)₂] | Square Planar | nih.gov |
| Fe(III) | Cl⁻ | [Fe(L)Cl₃] | Octahedral | nih.gov |
(L represents a bidentate benzimidazole-based ligand similar to this compound)
The synthesis and characterization of metal complexes incorporating this compound as a ligand open up avenues for exploring their potential applications in areas such as catalysis, materials science, and medicinal chemistry. The ability to tune the properties of these complexes by varying the metal ion and the functional groups on the ligand makes them a promising class of compounds for further investigation.
Potential Applications and Broader Scientific Relevance of 4 Nitro 1h Benzimidazol 2 Yl Methanamine Non Clinical Focus
Role in Material Science: Optoelectronic and Nonlinear Optical (NLO) Materials
The field of material science is continually searching for new organic molecules with significant nonlinear optical (NLO) properties for applications in optoelectronics, such as optical data storage and image processing. nih.gov Benzimidazole (B57391) and its derivatives are recognized as promising organic materials for NLO applications, particularly for second harmonic generation (SHG). researchgate.net The NLO response in organic molecules typically arises from a molecular structure that combines an electron donor and an electron acceptor, connected by a π-conjugated system.
In (4-nitro-1H-benzimidazol-2-yl)methanamine, the benzimidazole ring acts as the π-conjugated bridge. The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group, which significantly influences the electronic properties of the molecule. nih.gov The methanamine group (-CH₂NH₂) at the 2-position can act as an electron-donating group. This "push-pull" electronic structure is a classic design strategy for creating molecules with high second-order hyperpolarizability (β), a key measure of NLO activity. The flow of electrons from the donor to the acceptor through the π-linker leads to intermolecular charge transfer (ICT), which is fundamental to the NLO response. nih.gov While direct experimental data for this compound is not extensively documented, its structural features strongly suggest potential as an NLO chromophore.
| Feature | Role in NLO Properties |
| Benzimidazole Core | π-conjugated bridge facilitating charge transfer |
| Nitro Group (-NO₂) ** | Strong electron-acceptor, enhances molecular polarization |
| Methanamine Group (-CH₂NH₂) ** | Electron-donating group, completes the "push-pull" system |
Further research could involve synthesizing polymers incorporating this benzimidazole derivative to create new NLO-active polyurethanes or polyesters, similar to studies conducted on other nitro-benzimidazole chromophores. researchgate.net
Catalysis: Ligand Design for Metal-Catalyzed Transformations
The benzimidazole scaffold is a cornerstone in coordination chemistry, with its nitrogen atoms readily forming stable complexes with a wide range of transition metals. nih.govnih.gov These metal complexes are pivotal in catalysis, driving important organic transformations and polymerization reactions. nih.gov The compound this compound is particularly interesting as a potential ligand due to its multiple coordination sites.
It can function as a multidentate ligand, offering at least three potential binding sites:
The imine nitrogen atom (N3) of the benzimidazole ring.
The amine nitrogen atom (N1) of the benzimidazole ring (after deprotonation).
The nitrogen atom of the primary amine in the methanamine side chain.
This structure allows it to act as a chelating ligand, forming stable ring structures with a central metal ion. Such chelation enhances the stability and can modulate the catalytic activity of the resulting metal complex. The electron-withdrawing nitro group can also influence the electronic environment of the metal center, which in turn can fine-tune the catalytic properties of the complex. nih.gov Metal complexes derived from this ligand could potentially catalyze reactions such as C-C coupling, hydrogenations, or oxidations. The design is analogous to other benzimidazole-based metal complexes that have demonstrated significant catalytic efficacy. nih.govmdpi.com
Chemical Probes for Investigating Biological Pathways (focus on mechanistic insights, not therapeutic efficacy)
Chemical probes are small molecules used to study and manipulate biological systems, providing mechanistic insights into cellular pathways. nih.gov The structure of this compound suggests its potential development into a chemical probe, primarily due to its nitroaromatic and fluorescent-like core.
Hypoxia Probes: Nitroaromatic compounds, particularly nitroimidazoles, are well-established as agents for detecting hypoxic (low oxygen) cells. nih.gov In hypoxic environments, the nitro group can be enzymatically reduced to form reactive intermediates that covalently bind to intracellular macromolecules. By attaching a reporter tag (like a fluorescent dye or an affinity label) to the this compound core, it could be used to selectively label and identify proteins or other molecules within hypoxic regions of tissues, offering insights into the cellular response to hypoxia.
Fluorescent Probes: Many heterocyclic aromatic compounds exhibit intrinsic fluorescence. The fluorescence of certain molecules, like the oxadiazole NBD-PZ, has been shown to be highly sensitive to the local pH. nih.gov Given that the nitrogen atoms in the benzimidazole and methanamine groups can be protonated or deprotonated, it is plausible that the fluorescence properties of this compound could be pH-dependent. This would make it a candidate for development as a fluorescent probe to visualize acidic organelles, such as lysosomes, within living cells, providing a tool to study cellular processes like autophagy and endocytosis. nih.gov
Precursors for the Synthesis of Advanced Heterocyclic Systems
The benzimidazole nucleus is often described as a "privileged scaffold" in medicinal and synthetic chemistry because it is a key structural component in many biologically active molecules. researchgate.net Beyond its own potential applications, this compound serves as a valuable precursor for the synthesis of more complex, advanced heterocyclic systems.
The key to its synthetic versatility lies in the primary amine of the methanamine group at the 2-position. This amine is a nucleophilic handle that can undergo a wide array of chemical transformations.
Potential Synthetic Transformations:
| Reagent Type | Product Class | Potential Resulting Heterocycle |
| Aldehydes/Ketones | Schiff Bases/Imines | Further cyclization to form fused systems |
| Acyl Chlorides/Anhydrides | Amides | Introduction of new functional groups |
| Isocyanates/Isothiocyanates | Ureas/Thioureas | Building blocks for larger molecules |
| Dicarbonyl Compounds | Fused Heterocycles | Synthesis of pyrazines, diazepines, etc. |
For example, reaction with a dicarbonyl compound could lead to the formation of a new fused heterocyclic ring, creating a more complex polycyclic system. This modular approach allows chemists to systematically build libraries of diverse compounds based on the 4-nitro-benzimidazole core, which can then be screened for various applications. The development of novel synthetic methods for creating substituted imidazoles remains a strategically important area of research. rsc.org
Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. nih.govresearchgate.net The structure of this compound is rich with features that can drive self-assembly and participate in host-guest interactions.
Self-Assembly: The molecule possesses multiple sites for hydrogen bonding: the N-H groups of the imidazole (B134444) ring and the primary amine act as hydrogen bond donors, while the imidazole nitrogen atoms and the oxygen atoms of the nitro group can act as acceptors. This allows for the formation of intricate hydrogen-bonding networks. In the crystal structure of a related compound, 2-(1H-Benzimidazol-2-yl)-4-nitrophenol, molecules are linked into dimers via intermolecular N-H···O hydrogen bonds. nih.gov Additionally, the planar benzimidazole ring system can participate in π-π stacking interactions. The interplay of these non-covalent forces could guide the self-assembly of the molecules into well-ordered, one-, two-, or three-dimensional supramolecular architectures. researchgate.net
Host-Guest Interactions: The molecule's size, shape, and electronic properties make it a suitable candidate as a "guest" in host-guest chemistry. It could be encapsulated within the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. mdpi.com Such encapsulation could modify its physical properties, for instance, by increasing its solubility in certain solvents or protecting it from environmental factors. Understanding these interactions is fundamental to designing molecular containers and controlled-release systems. mdpi.comrsc.org
Future Research Directions and Unexplored Avenues for 4 Nitro 1h Benzimidazol 2 Yl Methanamine Chemistry
Development of Novel and Sustainable Synthetic Routes and Methodologies
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. chemmethod.com Future research must prioritize the development of green and sustainable synthetic protocols for (4-nitro-1H-benzimidazol-2-yl)methanamine. This involves exploring alternative energy sources, eco-friendly solvents, and highly efficient catalytic systems.
Key Research Thrusts:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, offering a greener alternative to conventional heating. nih.gov
Solvent-Free Reactions: Conducting syntheses under solvent-free conditions or using solid supports (like silica or alumina) minimizes the use of volatile organic compounds, reducing industrial waste and environmental impact. nih.govrasayanjournal.co.in
Green Catalysts: Investigating the use of reusable, non-toxic catalysts can enhance the economic and environmental feasibility of the synthesis. semanticscholar.org
One-Pot Reactions: Designing multi-component, one-pot reactions where reactants are converted to the final product in a single step without isolating intermediates can improve efficiency and reduce waste. tandfonline.com
| Methodology | Key Advantages | Potential Impact on Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. nih.gov | Rapid and efficient production of the target compound. |
| Solvent-Free Conditions | Minimizes hazardous waste, simplifies workup procedures. nih.gov | Aligns with green chemistry principles, lowering environmental footprint. chemmethod.com |
| Water as a Green Solvent | Non-toxic, inexpensive, and environmentally benign. | Development of a truly sustainable synthetic process. |
| Reusable Heterogeneous Catalysts | Easy separation from the reaction mixture, can be used in multiple cycles. | Lowers production costs and reduces catalyst waste. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reaction Kinetics and Mechanisms
A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The use of in-situ spectroscopic techniques allows for real-time monitoring of the reaction, providing valuable data on the formation of intermediates, reaction rates, and the influence of various parameters. spectroscopyonline.comfrontiersin.org
Applicable Techniques:
In-situ FT-IR and Raman Spectroscopy: These methods can track changes in chemical bonding and identify transient species during the reaction, offering insights into the cyclization and functional group transformations. spectroscopyonline.comfrontiersin.org
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework can enable continuous, real-time quality control and process optimization.
Future studies could employ these techniques to build comprehensive kinetic models, elucidating the precise mechanism of formation and identifying rate-limiting steps.
High-Throughput Computational Screening and Machine Learning Approaches for New Derivatives
Future Computational Projects:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a correlation between the structural features of derivatives and their biological activity, guiding the design of more potent compounds. researchgate.netnih.gov
Machine Learning (ML): ML algorithms, such as neural networks and random forests, can be trained on existing data to predict the properties (e.g., toxicity, efficacy) of virtual compounds, enabling the high-throughput screening of large chemical libraries. scitechdaily.comresearchgate.netdoaj.org
Molecular Docking: In silico docking studies can predict the binding affinity and interaction of new derivatives with biological targets like enzymes or receptors, prioritizing candidates for synthesis and experimental testing. acs.org
| Computational Method | Objective | Potential Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity based on molecular structure. researchgate.net | Identification of key structural motifs for desired activity. |
| Machine Learning Screening | Rapidly predict properties of virtual derivatives. nih.govresearchgate.net | Prioritization of high-potential candidates for synthesis. |
| Molecular Docking | Simulate binding to biological targets. acs.org | Elucidation of mechanism of action and improved drug design. |
| Density Functional Theory (DFT) | Calculate electronic structure and reactivity. mdpi.commdpi.com | Fundamental understanding of molecular properties and reaction mechanisms. |
Exploration of Unconventional Reactivity Patterns and Detailed Mechanism Elucidation
The rich electronic landscape of this compound, featuring both electron-donating (amine) and electron-withdrawing (nitro) groups, suggests the potential for unexplored reactivity. Future research should aim to uncover novel transformations and perform detailed mechanistic studies to understand these pathways. This could involve investigating its behavior under unique catalytic conditions or with unconventional reagents, potentially leading to the discovery of new synthetic methodologies.
Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photo-redox Catalysis)
Modern synthetic technologies offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.gov
Flow Chemistry: The synthesis of benzimidazoles, including the reduction of nitro groups, has been successfully adapted to continuous flow systems. acs.orgacs.org Applying flow chemistry to the synthesis of this compound could enable safer handling of intermediates, precise control over reaction parameters (temperature, pressure), and seamless scalability from lab to industrial production. nih.govmdpi.com This technology is particularly advantageous for managing exothermic nitration reactions and potentially hazardous hydrogenation steps. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and sustainable method for promoting reactions involving nitro compounds. acs.orgacs.org This technology could be explored for the synthesis or functionalization of the target molecule, potentially enabling novel C-C or C-N bond formations under ambient conditions, reducing the need for harsh reagents. nih.govsigmaaldrich.comethz.ch
Interdisciplinary Research with Materials Science, Theoretical Physics, and Chemical Biology
The unique properties of the nitrobenzimidazole scaffold make it a candidate for interdisciplinary research.
Materials Science: The planar, aromatic structure and the presence of hydrogen bond donors/acceptors suggest that this compound could serve as a building block for novel organic materials, such as conductive polymers, liquid crystals, or functional dyes. researchgate.net
Theoretical Physics: Advanced computational methods rooted in quantum mechanics, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and thermodynamic properties of the molecule with high accuracy. mdpi.com This theoretical insight can guide experimental efforts in materials design and reaction mechanism studies.
Chemical Biology: Benzimidazole (B57391) derivatives are known to interact with various biological targets. nih.govnih.gov The title compound could be developed as a chemical probe to study biological processes or as a scaffold for new therapeutic agents, leveraging its ability to form diverse molecular interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (4-nitro-1H-benzimidazol-2-yl)methanamine?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted o-phenylenediamines and carbonyl-containing precursors. For example, benzimidazole derivatives are often synthesized via cyclization under acidic or oxidative conditions. A similar approach using Na₂S₂O₅ in DMF as a cyclizing agent has been reported for methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate . For nitro-substituted derivatives, nitration steps may precede or follow cyclization, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-oxidation.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and nitro-group effects on aromatic resonance .
- IR Spectroscopy : Confirms nitro (N–O stretching ~1520–1350 cm⁻¹) and amine (N–H stretching ~3300 cm⁻¹) groups .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and nitro-group orientation (SHELX programs are widely used for refinement) .
Q. How can researchers optimize purification of this compound?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane) is effective. For nitro-containing compounds, flash chromatography may reduce degradation risks. Purity is verified via melting point analysis and HPLC .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR bands) require multi-technique validation:
- 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals .
- Computational Modeling : DFT calculations predict vibrational frequencies (IR) and NMR chemical shifts, cross-referenced with experimental data .
- Single-Crystal XRD : Provides unambiguous structural confirmation, especially for regiochemistry of nitro groups .
Q. How can computational methods predict the electronic and optical properties of this compound?
- Methodological Answer :
- DFT/TD-DFT : Models HOMO-LUMO gaps, charge distribution, and UV-Vis absorption spectra. The nitro group’s electron-withdrawing effect can be quantified via Mulliken charges .
- Molecular Dynamics (MD) : Simulates solvent interactions and stability under varying pH/temperature conditions .
- Non-linear Optical (NLO) Studies : Hyperpolarizability calculations assess potential for photonic applications .
Q. What experimental design considerations are critical for functionalizing the benzimidazole core with bioactive moieties?
- Methodological Answer :
- Regioselectivity : Nitro groups direct electrophilic substitution to specific positions; protecting the amine group (e.g., acetylation) may prevent side reactions .
- Cross-Coupling Reactions : Suzuki-Miyaura or Ullmann couplings introduce aryl/heteroaryl groups. Catalyst selection (e.g., Pd/Cu systems) impacts yield .
- Biological Compatibility : Post-functionalization purification must remove trace metals or solvents for in vitro assays .
Q. How can researchers analyze metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Metabolism : Liver microsomal assays identify Phase I metabolites (e.g., nitro-reduction to amine derivatives) .
- LC-MS/MS : Quantifies metabolite formation kinetics and structural elucidation of hydroxylated or conjugated products .
- Molecular Docking : Predicts interactions with cytochrome P450 enzymes to rationalize metabolic pathways .
Data Contradiction Analysis Example
Scenario : Discrepancy between calculated (DFT) and experimental UV-Vis spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
